Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-60-9) is a boronic ester derivative featuring a benzoate backbone substituted with an amino group at the 4-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₄H₂₀BNO₄, with a molar mass of 277.12 g/mol . Key properties include:
- Density: 1.13 ± 0.1 g/cm³ (predicted)
- Boiling Point: 405.3 ± 35.0 °C (predicted)
- pKa: 2.13 ± 0.10 (predicted), indicating moderate acidity .
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and agrochemical development. The amino group enhances solubility in polar solvents and provides a handle for further functionalization .
Properties
Molecular Formula |
C14H20BNO4 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
methyl 4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,16H2,1-5H3 |
InChI Key |
GPXWEYDIMSHDLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a benzoic acid derivative. The reaction typically uses a palladium catalyst and a boronic ester reagent under an inert atmosphere . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Coupling Products: Formation of biaryl compounds.
Substitution Products: Various substituted benzoates.
Oxidation/Reduction Products: Different oxidation states of the benzoate derivative.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition Studies
- Recent studies have evaluated the compound's potential as an enzyme inhibitor. Its structure suggests that it may interact with enzymes involved in metabolic pathways, particularly those related to diabetes and Alzheimer's disease.
- A study highlighted the synthesis of derivatives that exhibit inhibitory activity against α-glucosidase and acetylcholinesterase, indicating the compound's potential for developing therapeutic agents for Type 2 diabetes and neurodegenerative diseases .
- Anticancer Research
-
Drug Development
- The unique structure of methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Organic Synthesis Applications
-
Reagent in Chemical Reactions
- The compound serves as a reagent in various organic reactions, including Diels-Alder reactions and carbon-carbon bond formations. Its boron content facilitates these reactions, making it a versatile tool for chemists .
- Building Block for Complex Molecules
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to deprotonate the boronic ester and activate it for the coupling reaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:
Reactivity and Stability
- Amino vs. Hydroxy Groups: The amino group in the target compound increases nucleophilicity compared to hydroxy-substituted analogs (e.g., CAS 1073371-99-9), making it more reactive in nucleophilic aromatic substitution but less stable under acidic conditions .
- Electron-Withdrawing Effects : Halogenated derivatives (e.g., bromo/fluoro-substituted analogs) exhibit reduced electron density at the boronate site, slowing transmetalation in cross-coupling reactions but improving thermal stability .
- Steric Effects : Methyl-substituted analogs (e.g., CAS 478375-39-2) show steric hindrance around the boronate group, reducing reaction rates in bulky catalytic systems .
Research Findings and Trends
Recent studies highlight the versatility of boronate esters in targeted drug delivery and covalent organic frameworks (COFs) . For example:
- The amino group in the target compound facilitates pH-responsive drug release in cancer therapeutics .
- Methoxy-substituted analogs demonstrate superior performance in COF synthesis due to their planar geometry and thermal resilience .
Biological Activity
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 524916-42-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.12 g/mol. The compound features a benzoate moiety with an amino group at the para position and a tetramethyl dioxaborolane substituent. Its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves the reaction of methyl 4-amino benzoate with a boron reagent, which introduces the dioxaborolane unit. The method has been refined to optimize yield and purity, often achieving over 97% purity in laboratory settings .
Anticancer Properties
Recent studies have indicated that derivatives of benzoic acid and related compounds exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit tumor growth. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, showing promise as a therapeutic agent.
A comparative study highlighted that the introduction of the tetramethyl dioxaborolane group enhances the cytotoxicity of the compound against human cancer cells compared to its non-boronated analogs .
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | HeLa | 5.0 | Induces apoptosis |
| Non-boronated analog | HeLa | 15.0 | Lower efficacy |
The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of microtubule dynamics. Studies suggest that the compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
Case Studies
- Study on Human Cancer Cell Lines : A study evaluated the effects of this compound on several human cancer cell lines including breast (MCF7), prostate (PC3), and cervical (HeLa). Results indicated that the compound exhibited selective cytotoxicity with lower IC50 values in cervical cancer cells compared to others.
- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via a two-step approach:
Boronate Ester Formation : React 4-amino-2-bromobenzoic acid derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMSO or THF at 80–100°C .
Esterification : Treat the resulting boronic acid intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF or MeOH at room temperature .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. The boron-oxygen bond lengths (~1.35–1.40 Å) and planarity of the dioxaborolane ring are critical validation metrics .
Basic: How does the tetramethyl-1,3,2-dioxaborolane group influence reactivity in cross-coupling reactions?
The dioxaborolane acts as a protected boronic acid, enhancing stability while enabling Suzuki-Miyaura couplings. Key advantages:
- Steric Shielding : Tetramethyl groups reduce hydrolysis and oxidation compared to unprotected boronic acids.
- Reactivity : The amino group at the 4-position can direct regioselectivity in coupling reactions, particularly in ortho-substituted systems .
Methodological Tip : Use Pd(PPh₃)₄ in THF/H₂O (3:1) at 60°C for optimal coupling yields .
Advanced: What strategies mitigate instability of the boronate ester under aqueous conditions?
- Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis.
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
- Additives : Include pinacol (1 eq.) to scavenge free water and stabilize the boron center .
Data Note : Hydrolysis rates increase in polar protic solvents (e.g., MeOH), as evidenced by ¹¹B NMR peak broadening .
Advanced: How does the amino group impact regioselectivity in catalytic transformations?
The amino group acts as a directing group in C–H borylation or cross-coupling:
- Ortho-Directing Effect : Facilitates metalation at the adjacent position, enabling selective functionalization.
- Competing Pathways : Protonation of the amine under acidic conditions may deactivate directing effects. Use non-acidic conditions (e.g., NaOAc buffer) to retain reactivity .
Advanced: What are emerging applications in drug discovery and materials science?
- Drug Discovery : Serves as a building block for protease inhibitors (e.g., boron-containing therapeutics) due to its ability to form reversible covalent bonds with enzyme active sites .
- Materials Science : Used in covalent organic frameworks (COFs) for its planar geometry and boronate ester linkages, enhancing structural rigidity .
Advanced: How can computational modeling predict reactivity in complex systems?
- DFT Calculations : Model the electron-withdrawing effect of the boronate ester on the aromatic ring using Gaussian09 with B3LYP/6-31G(d). Predicts HOMO/LUMO distributions for reaction site identification .
- MD Simulations : Assess solubility and aggregation tendencies in solvents like DMSO using GROMACS .
Advanced: How to resolve contradictions in reported yields for Suzuki couplings involving this compound?
Discrepancies often arise from:
- Catalyst Loading : Pd(PPh₃)₄ (2 mol%) vs. PdCl₂(dtbpf) (1 mol%) can alter yields by 15–20%.
- Base Selection : K₂CO₃ (higher solubility) outperforms Cs₂CO₃ in polar aprotic solvents.
Experimental Design : Use a Design of Experiments (DoE) approach to optimize temperature, solvent, and base combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
